
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Vue d'ensemble
Description
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, commonly referred to as 4-PIP-TFM, is a small molecule that has recently been studied due to its potential applications in both scientific research and drug development. 4-PIP-TFM is a heterocyclic compound that is composed of a nitrogen-containing heterocyclic ring system, a piperazine group, and a trifluoromethyl group. This molecule has a variety of applications in scientific research, including its use as a research tool to study enzyme activity and as a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of 4-PIP-TFM is not completely understood, but it is believed to act as an inhibitor of cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme and inhibit its activity, thus preventing the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PIP-TFM are not completely understood, but it is believed to have a variety of effects on the body. In vitro studies have shown that 4-PIP-TFM can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In vivo studies have shown that 4-PIP-TFM can inhibit the growth of cancer cells, reduce blood glucose levels, and reduce levels of amyloid-beta in the brain, which is associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-PIP-TFM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity, which makes it safe for use in laboratory experiments. The main limitation of using 4-PIP-TFM in laboratory experiments is that its mechanism of action is not completely understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for 4-PIP-TFM research. Further studies are needed to better understand the mechanism of action of 4-PIP-TFM and its effects on the body. Additionally, further research is needed to explore the potential therapeutic applications of 4-PIP-TFM, such as its use as a potential treatment for cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 4-PIP-TFM as an inhibitor of cytochrome P450 enzymes, which could have implications for drug development and drug metabolism. Finally, further research is needed to explore
Applications De Recherche Scientifique
4-PIP-TFM has been used in a variety of scientific research applications, including its use as a research tool to study enzyme activity and as a potential therapeutic agent for a variety of diseases. 4-PIP-TFM has been used to study the enzyme activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 4-PIP-TFM has also been studied as a potential therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[6-piperazin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)11-9-12(20-3-1-18-2-4-20)19-13(10-11)21-5-7-22-8-6-21/h9-10,18H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYINKNPOXKNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
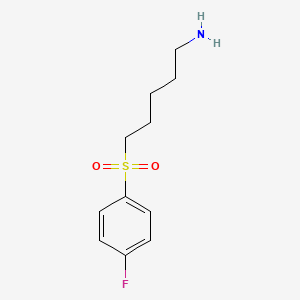

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)


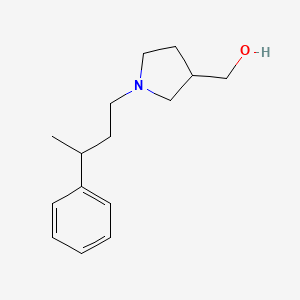
![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
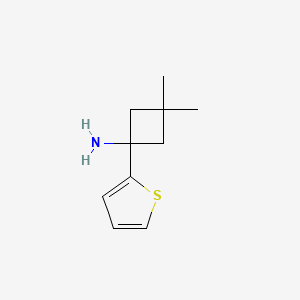
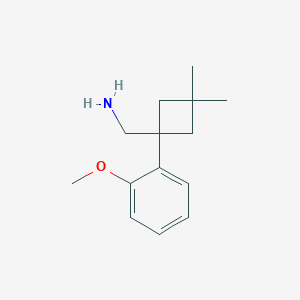
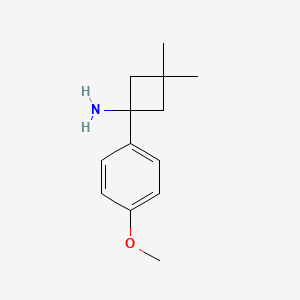
![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)
